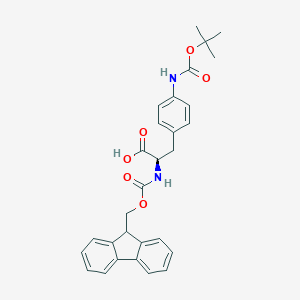

Fmoc-D-Phe(4-NHBoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUAOWDVYMUKPE-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427335 | |

| Record name | Fmoc-D-Phe(4-NHBoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-77-3 | |

| Record name | Fmoc-D-Phe(4-NHBoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-D-Phe(4-NHBoc)-OH for Advanced Peptide Synthesis

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the use of Fmoc-D-Phe(4-NHBoc)-OH. It details the physicochemical properties, applications, and a representative experimental protocol for its incorporation into synthetic peptides.

Core Compound Data

This compound, systematically named (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with modified backbones or those intended for specific biological interactions. The presence of the D-enantiomer can confer increased stability against enzymatic degradation, a desirable trait in therapeutic peptide design.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for accurate reagent measurement and reaction stoichiometry in peptide synthesis.

| Property | Value | References |

| CAS Number | 214750-77-3 | [1][2][3][4] |

| Molecular Formula | C₂₉H₃₀N₂O₆ | [1][2][3][4] |

| Molecular Weight | 502.56 g/mol | [2][4] |

| Appearance | White powder | |

| Purity | Typically ≥98% (HPLC) | |

| Storage | 0 - 8 °C |

Note on a related compound: A structurally similar but distinct compound, Fmoc-D-Phe(4-CH₂NHBoc)-OH (CAS: 268731-06-2), contains an additional methylene (B1212753) group.[5][6][7][8][9] It is crucial to verify the CAS number to ensure the correct reagent is used, as its molecular weight is higher (516.59 g/mol ).[5][6][9]

Applications in Research and Drug Development

This compound is primarily utilized as a protected amino acid derivative in Fmoc-based solid-phase peptide synthesis.[9] Its unique structure allows for the introduction of a protected primary amine on the side chain of a D-phenylalanine residue. This functionality is leveraged in several key areas:

-

Peptide Stapling and Cyclization: The side-chain amine, after deprotection, can be used as a handle for intramolecular cyclization to create constrained peptides with enhanced structural stability and binding affinity.

-

Bioconjugation: The amine serves as an attachment point for various molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for creating antibody-drug conjugates (ADCs).[9]

-

Receptor Binding Studies: Incorporating this modified amino acid can alter the electronic and steric properties of a peptide, providing insights into peptide-receptor interactions.

-

Enhanced Bioavailability: The D-configuration of the amino acid enhances the stability of the resulting peptide against degradation by proteases, which can lead to a longer in vivo half-life.[9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual incorporation of this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), HPLC grade

-

Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

SPPS reaction vessel

-

Shaker or bubbler system

Synthesis Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling.

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Procedure

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 10 minutes. Repeat this step once.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

-

Coupling of this compound:

-

In a separate vial, pre-activate by dissolving this compound (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in a minimal amount of DMF.

-

Add the activation mixture to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (steps 2-3). Then, wash the resin with DMF, DCM, and MeOH and dry it under a vacuum.

-

Cleavage and Side-Chain Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours. This step removes the Boc protecting group from the D-Phe(4-NH) side chain and cleaves the peptide from the resin.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

Hypothetical Signaling Pathway Application

Peptides containing D-amino acids and modified side chains are often developed as antagonists or modulators of protein-protein interactions, which are central to many signaling pathways. A peptide containing D-Phe(4-NH₂)-OH (after deprotection) could be designed to interfere with a pathway where recognition of a phenylalanine residue is key.

Consider a hypothetical pathway where a growth factor (GF) binds to its receptor (GFR), leading to the recruitment of an adaptor protein (AP) that contains an SH2 domain recognizing a phosphorylated tyrosine (pY) and an adjacent phenylalanine. A synthetic peptide mimicking this binding motif but with D-Phe(4-NH₂) could act as a competitive inhibitor.

Caption: Inhibition of a Growth Factor Signaling Pathway.

References

- 1. CAS RN 214750-77-3 | Fisher Scientific [fishersci.com]

- 2. This compound 214750-77-3 | MCE [medchemexpress.cn]

- 3. CAS No.214750-77-3 | Fmoc-4-(Boc-amino)-D-phenylalanine | chem960.com [m.chem960.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS NO. 268731-06-2 | FMOC-D-4-AMINOMETHYLPHENYLALANINE(BOC) | C30H32N2O6 [localpharmaguide.com]

- 8. calpaclab.com [calpaclab.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Fmoc-D-Phe(4-NHBoc)-OH

CAS Number: 214750-77-3

This technical guide provides a comprehensive overview of Fmoc-D-Phe(4-NHBoc)-OH, a crucial building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications in solid-phase peptide synthesis (SPPS), and its role in the creation of bioactive peptides, including a focus on CXCR4 antagonists.

Core Compound Data

This compound, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid, is a derivative of the amino acid D-phenylalanine. It is strategically protected for use in Fmoc-based solid-phase peptide synthesis. The N-α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection and modification of either the N-terminus for peptide chain elongation or the side chain for subsequent functionalization.

| Property | Value | Citations |

| CAS Number | 214750-77-3 | [1][2][3][4] |

| Molecular Formula | C₂₉H₃₀N₂O₆ | [2][4] |

| Molecular Weight | 502.56 g/mol | [2][4] |

| Appearance | White powder | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a D-phenylalanine residue with a protected amino group on the phenyl ring. The D-configuration enhances the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic candidates. The protected side-chain amine provides a handle for further modifications, such as conjugation to other molecules.

Incorporation into a Peptide Sequence via Fmoc SPPS

The following is a generalized protocol for the coupling of this compound during an automated or manual SPPS cycle.

Materials:

-

This compound

-

SPPS resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

N,N-Dimethylformamide (DMF)

-

Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

Protocol:

-

Resin Preparation: The synthesis begins with a resin support, chosen based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide). The Fmoc group of the preceding amino acid on the resin is removed.

-

Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for a short period (typically 5-20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: A solution of this compound (typically 2-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) is prepared in DMF. A base such as DIPEA (2-4 equivalents) is added to facilitate the reaction.

-

Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

Side-Chain Boc Group Deprotection

The Boc group on the side chain of the 4-amino-D-phenylalanine residue is stable to the basic conditions used for Fmoc deprotection. It is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Materials:

-

Peptide-resin containing the Boc-protected 4-amino-D-phenylalanine

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

-

Resin Preparation: The fully synthesized peptide-resin is washed and dried.

-

Cleavage and Deprotection: The resin is treated with a cleavage cocktail containing a high concentration of TFA. This reaction is typically carried out for 2-4 hours at room temperature. The TFA cleaves the peptide from the resin and simultaneously removes the Boc protecting group from the side chain, along with other acid-labile side-chain protecting groups.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

This compound is a valuable building block in the synthesis of peptide-based drug candidates. The incorporation of a D-amino acid enhances resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. The 4-amino group on the phenyl ring can serve as an attachment point for various functionalities or can be a key pharmacophoric element.

Synthesis of CXCR4 Antagonists

One notable application of 4-amino-D-phenylalanine is in the synthesis of antagonists for the C-X-C chemokine receptor 4 (CXCR4). The CXCR4 receptor and its ligand, CXCL12, are implicated in several pathological processes, including HIV infection and cancer metastasis.[5] Antagonists of this receptor can block these processes and have therapeutic potential. Structure-activity relationship studies have shown that cyclic pentapeptides containing 4-amino-D-phenylalanine can act as potent CXCR4 antagonists.[6]

The synthesis of these antagonists often involves the incorporation of this compound into a cyclic peptide scaffold. The side-chain amino group of the resulting 4-amino-D-phenylalanine residue can be crucial for the interaction with the receptor.

Analytical Characterization

Peptides synthesized using this compound are typically characterized by RP-HPLC and mass spectrometry to confirm their purity and identity.

-

RP-HPLC: This technique is used to assess the purity of the synthesized peptide. A single major peak in the chromatogram indicates a high-purity product.

-

Mass Spectrometry: Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to determine the molecular weight of the peptide, confirming the successful incorporation of all amino acids, including 4-amino-D-phenylalanine.

| Analytical Technique | Purpose | Expected Outcome |

| RP-HPLC | Purity assessment | A single major peak corresponding to the target peptide. |

| Mass Spectrometry | Identity confirmation | The observed molecular weight matches the calculated molecular weight of the peptide. |

Conclusion

This compound is a specialized amino acid derivative that offers significant advantages in the field of peptide synthesis and drug development. Its orthogonal protecting groups allow for controlled and versatile synthesis strategies. The incorporation of this building block can enhance the stability and bioactivity of peptides, as demonstrated by its use in the development of potent CXCR4 antagonists. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers working to create novel and effective peptide-based therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-4-(Boc-amino)-D-phenylalanine | 214750-77-3 | FF48603 [biosynth.com]

- 3. This compound, 214750-77-3, Unusual Amino Acids, P3 BioSystems [p3bio.com]

- 4. scbt.com [scbt.com]

- 5. Design, synthesis, and evaluation of novel CXCR4 antagonists based on an aminoquinoline template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Fmoc-D-Phe(4-NHBoc)-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties and applications of Fmoc-D-Phe(4-NHBoc)-OH, a key building block in modern solid-phase peptide synthesis (SPPS). This document delves into its solubility characteristics, detailed experimental protocols for its use, and a visual representation of its role in the SPPS workflow.

Core Data: Physicochemical Properties and Solubility

Fmoc-protected amino acids are typically soluble in polar aprotic solvents commonly used in peptide synthesis. The table below summarizes the expected solubility of this compound based on this general knowledge and information from suppliers of similar compounds. Researchers should, however, empirically determine solubility for their specific applications and concentrations.

| Solvent | Type | Expected Solubility | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | The most common solvent for dissolving Fmoc-amino acids during solid-phase peptide synthesis.[2][3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | An alternative to DMF, often used for difficult couplings.[4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Likely Soluble | Can be used, sometimes in combination with other solvents, to dissolve Fmoc-amino acids that are difficult to solubilize.[5] |

| Dichloromethane (DCM) | Nonpolar | Limited to Insoluble | Generally not a suitable solvent for dissolving Fmoc-amino acids for coupling reactions.[4] |

| Water | Polar Protic | Insoluble | Fmoc-protected amino acids are generally insoluble in aqueous solutions. |

| Methanol | Polar Protic | Limited to Insoluble | Not typically used as a primary solvent for Fmoc-amino acids in SPPS. |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. The following protocols outline the key steps for its incorporation into a growing peptide chain on a solid support.

Resin Swelling

-

Objective: To prepare the solid support resin for synthesis by allowing it to swell in an appropriate solvent.

-

Protocol:

-

Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Add a sufficient volume of N,N-Dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[2]

-

Drain the solvent from the reaction vessel.

-

Fmoc Deprotection

-

Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling step.

-

Protocol:

-

To the swollen resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF.

-

Agitate the mixture for a specified period, typically in two steps: a short initial treatment (e.g., 1-5 minutes) followed by a longer treatment (e.g., 10-20 minutes) with fresh reagent.

-

Drain the piperidine solution.

-

Thoroughly wash the resin with DMF (typically 3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.[2]

-

Amino Acid Coupling

-

Objective: To couple this compound to the newly exposed N-terminal amine of the resin-bound peptide.

-

Protocol:

-

In a separate vial, dissolve this compound (typically 2-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC) in DMF. An activator base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is also added.

-

Allow the activation mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for a sufficient time to ensure complete coupling (typically 1-2 hours).

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF to remove any unreacted reagents.

-

Visualizing the Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key stages where this compound is incorporated.

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Safety and Handling

This compound is intended for research use only. As with all chemical reagents, it is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

References

Fmoc-D-Phe(4-NHBoc)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for (2R)-3-[4-(tert-butoxycarbonylamino)phenyl]-2-[(9H-fluoren-9-ylmethoxy-carbonyl)amino]propanoic acid, commonly known as Fmoc-D-Phe(4-NHBoc)-OH. A critical building block in solid-phase peptide synthesis (SPPS), its purity and stability are paramount for the successful synthesis of high-quality peptides. This document outlines the chemical properties, potential degradation pathways, and recommended handling and storage procedures. Furthermore, it provides detailed experimental protocols for stability assessment and purity analysis to ensure the integrity of this vital reagent.

Introduction

This compound is a derivative of the amino acid D-phenylalanine, featuring two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group on the para-amino group of the phenyl ring. This orthogonal protection scheme is fundamental to modern Fmoc-based solid-phase peptide synthesis, allowing for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.

The inherent chemical functionalities of this compound, however, also render it susceptible to degradation under certain conditions. Understanding the stability profile of this reagent is crucial for researchers and manufacturers to ensure its quality, prevent the introduction of impurities into synthetic peptides, and guarantee reproducible results in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₉H₃₀N₂O₆ |

| Molecular Weight | 502.56 g/mol |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥98% (HPLC) |

| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents. |

Stability and Degradation Pathways

The stability of this compound is primarily influenced by the lability of its two protecting groups, the Fmoc and Boc groups.

Stability of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is notoriously susceptible to cleavage under basic conditions. The degradation proceeds via a β-elimination mechanism, leading to the formation of dibenzofulvene (DBF) and the free α-amino group.

-

Primary Degradation Pathway: The primary degradation pathway for the Fmoc group is its cleavage by bases. This is the intended reaction during the deprotection step in SPPS, typically achieved using a solution of piperidine (B6355638) in DMF. However, premature deprotection can occur upon exposure to other basic substances, including amines, or even during prolonged storage if the material is exposed to a basic environment.

Stability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids.[1][2][3]

-

Primary Degradation Pathway: The Boc group is removed by acid-catalyzed hydrolysis, which involves the protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl carbocation.[1] This is the desired reaction during the final cleavage of the peptide from the resin and removal of side-chain protecting groups using reagents like trifluoroacetic acid (TFA). Exposure of this compound to acidic conditions can lead to the premature loss of the Boc group.

Other Potential Degradation Pathways

-

Hydrolysis: The ester linkage within the Fmoc group and the carbamate (B1207046) linkages of both protecting groups can be susceptible to hydrolysis under strongly acidic or basic conditions, although the primary lability of the protecting groups dominates.

-

Thermal Degradation: While generally stable at recommended storage temperatures, prolonged exposure to high temperatures can lead to the degradation of the molecule. Studies have shown that thermal cleavage of the Fmoc group can occur at elevated temperatures (e.g., 120°C in DMSO).

-

Photodegradation: The fluorenyl moiety of the Fmoc group is a chromophore and may be sensitive to UV light. Prolonged exposure to light should be avoided to prevent potential photodegradation.

The following diagram illustrates the primary degradation pathways for this compound.

References

An In-Depth Technical Guide to Fmoc-D-Phe(4-NHBoc)-OH: Applications and Methodologies for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-NHBoc)-OH, with the systematic name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid, is a pivotal building block in modern peptide chemistry. This synthetic amino acid derivative is extensively utilized in solid-phase peptide synthesis (SPPS) for the creation of novel peptides and peptidomimetics with therapeutic potential. Its unique structure, incorporating both the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, offers researchers precise control over peptide chain elongation and side-chain modifications. This guide provides a comprehensive overview of the applications, experimental protocols, and relevant biological pathways associated with the use of this compound.

Chemical Properties and Data Presentation

This compound is a white to off-white powder with a well-defined chemical structure that lends itself to versatile applications in peptide synthesis. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 214750-77-3 |

| Molecular Formula | C₂₉H₃₀N₂O₆ |

| Molecular Weight | 502.56 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98% (HPLC) |

| Storage Conditions | 0-8 °C |

Table 1: Chemical and Physical Properties of this compound

| Protecting Group | Type | Cleavage Condition | Purpose |

| Fmoc | α-amino group | Base-labile (e.g., 20% piperidine (B6355638) in DMF) | Enables stepwise peptide chain elongation in SPPS. |

| Boc | Side-chain amino group | Acid-labile (e.g., Trifluoroacetic acid) | Allows for selective deprotection of the side chain for further modification. |

Table 2: Protecting Groups of this compound and their Characteristics

Core Applications in Research and Drug Development

The primary application of this compound lies in its role as a specialized building block in SPPS, enabling the synthesis of peptides with unique biological activities.

Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists

A significant application of this amino acid derivative is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists.[1] These peptides are crucial in therapeutic areas such as oncology (prostate and breast cancer), gynecology (endometriosis, uterine fibroids), and assisted reproductive technologies. The incorporation of D-amino acids, such as D-phenylalanine derivatives, is a common strategy to increase the metabolic stability and biological half-life of peptide drugs. The 4-amino group on the phenyl ring, protected by the Boc group, can be deprotected on-resin to allow for further modifications, such as the introduction of ureido moieties, which can enhance the antagonist's potency and duration of action.

Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of 4-aminophenylalanine have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 inhibitors are an important class of oral anti-diabetic drugs for the treatment of type 2 diabetes. While direct synthesis of DPP-4 inhibitors using this compound is less commonly cited, the core structure of 4-aminophenylalanine is a recognized pharmacophore in this field. The use of this building block allows for the exploration of structure-activity relationships (SAR) by enabling the synthesis of a variety of peptide-based and peptidomimetic DPP-4 inhibitors.

Experimental Protocols

The following section provides a detailed, representative protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), scavenger

-

Water, deionized

-

Dichloromethane (DCM)

-

Diethyl ether, anhydrous

-

Kaiser test kit

Step-by-Step Synthesis Protocol

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection (of the resin or preceding amino acid):

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and characterize by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Visualization of Relevant Signaling Pathways

The biological targets of peptides synthesized using this compound are often key components of complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the signaling cascades for the GnRH receptor and DPP-4.

Caption: GnRH Receptor Signaling Pathway.[2][3][4][5][6]

Caption: Role of DPP-4 in Glucose Homeostasis.[7][8][9][10][11]

Conclusion

This compound is a highly valuable and versatile tool in the arsenal (B13267) of peptide chemists and drug discovery scientists. Its unique protecting group strategy facilitates the synthesis of complex and modified peptides, particularly in the development of potent GnRH antagonists and the exploration of novel DPP-4 inhibitors. The methodologies outlined in this guide, coupled with an understanding of the relevant biological pathways, provide a solid foundation for researchers to effectively utilize this important synthetic amino acid in their pursuit of new therapeutic agents.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. KEGG PATHWAY: map04912 [genome.jp]

- 7. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]

- 10. Scholars@Duke publication: Cellular Sites and Mechanisms Linking Reduction of Dipeptidyl Peptidase-4 Activity to Control of Incretin Hormone Action and Glucose Homeostasis. [scholars.duke.edu]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Purity Analysis of Fmoc-D-Phe(4-NHBoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to determine the purity of Fmoc-D-Phe(4-NHBoc)-OH, a critical building block in solid-phase peptide synthesis. Ensuring the high purity of this reagent is paramount for the successful synthesis of peptides with high fidelity and for avoiding the introduction of impurities that can complicate downstream applications and regulatory approval in drug development.

Compound Identification and Typical Specifications

This compound, with the IUPAC name (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid, is a derivative of the amino acid D-phenylalanine. The presence of the acid-labile Boc protecting group on the 4-amino group of the phenyl ring and the base-labile Fmoc group on the alpha-amino group allows for its specific and controlled incorporation into peptide chains.

| Property | Specification |

| Appearance | White to off-white powder |

| Molecular Formula | C₂₉H₃₀N₂O₆ |

| Molecular Weight | 502.56 g/mol |

| Purity (by HPLC) | Typically ≥95% or ≥98% |

| Storage Conditions | 2-8°C, protected from moisture |

Core Purity Analysis Techniques

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for identity confirmation and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of Fmoc-protected amino acids. This technique separates the main compound from any synthesis-related impurities or degradation products.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 (octadecylsilane) column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

-

Gradient: A linear gradient from a lower to a higher concentration of mobile phase B over a set time (e.g., 5% to 95% B over 20-30 minutes).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at 220 nm (for the peptide bond), 254 nm, or 280 nm (for the aromatic Fmoc and phenyl groups).

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phases.

Data Presentation:

The purity is calculated based on the area percentage of the main peak in the chromatogram.

| Parameter | Typical Value |

| Retention Time | Compound-specific |

| Purity | ≥98% |

Enantiomeric Purity Analysis

It is crucial to assess the enantiomeric purity to ensure that the D-enantiomer is not contaminated with its L-counterpart, which could lead to the synthesis of diastereomeric peptides with altered biological activity.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: A suitable chiral stationary phase (CSP) column.

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with an acidic additive like TFA.

-

Flow Rate: Isocratic flow, typically around 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

Data Presentation:

| Parameter | Specification |

| L-enantiomer content | ≤0.5% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The spectrum provides information about the chemical environment of all protons in the molecule.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected structure. Key signals include those from the Fmoc group, the phenylalanine backbone, the phenyl ring, and the Boc protecting group.

Data Presentation:

| Proton Group | Expected Chemical Shift Range (ppm) |

| Fmoc H | 7.2 - 7.9 |

| Phenyl H | 6.9 - 7.3 |

| α-CH | 4.2 - 4.5 |

| β-CH₂ | 2.9 - 3.2 |

| Boc CH₃ | ~1.4 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of analysis.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound (C₂₉H₃₀N₂O₆, MW = 502.56), expected ions would be [M+H]⁺ at m/z 503.6, [M+Na]⁺ at m/z 525.6, or [M-H]⁻ at m/z 501.6.

Data Presentation:

| Ion | Calculated m/z |

| [M+H]⁺ | 503.22 |

| [M+Na]⁺ | 525.20 |

| [M-H]⁻ | 501.21 |

Visualization of Analytical Workflow and Chemical Structures

The following diagrams illustrate the logical flow of the purity analysis and the key chemical structures involved.

Caption: Workflow for the purity and identity analysis of this compound.

Caption: Chemical structure of this compound and potential process-related impurities.

Conclusion

A thorough purity analysis of this compound, employing a combination of HPLC for purity and enantiomeric excess determination, and NMR and MS for identity confirmation, is essential for its effective use in peptide synthesis. Adherence to the detailed protocols outlined in this guide will enable researchers and drug development professionals to ensure the quality and consistency of this vital reagent, ultimately contributing to the successful synthesis of high-purity peptides for research and therapeutic applications. For lot-specific data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.

A Technical Guide to Fmoc-D-Phe(4-NHBoc)-OH: Synthesis, Quality Control, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Phe(4-NHBoc)-OH, a crucial building block in modern peptide synthesis. This document details supplier information, rigorous experimental protocols for quality control, and explores its application in targeting the dipeptidyl peptidase IV (DPP-4) signaling pathway, a key regulator in glucose metabolism.

Supplier and Compound Specifications

This compound, identified by the CAS number 214750-77-3 , is a commercially available amino acid derivative. Several suppliers offer this compound with varying purity levels and in different quantities. Below is a summary of information from prominent suppliers.

| Supplier | Catalog Number | Purity | Molecular Weight | Molecular Formula | Additional Notes |

| Chem-Impex | 07409 / FF48603 | ≥ 98% (HPLC) | 516.59 | C₃₀H₃₂N₂O₆ | Also listed as Fmoc-4-(Boc-aminomethyl)-D-phenylalanine.[1] |

| Sigma-Aldrich | CIAH9ACD235D | 97% | 502.57 | C₂₉H₃₀N₂O₆ | Stored at 4°C, sealed away from moisture. |

| Aapptec Peptides | UFF229 | Lot specific | 502.6 | C₂₉H₃₀N₂O₆ | Certificate of Analysis provides lot-specific data.[2] |

| P3 BioSystems | 47244 | - | 502.56 | C₂₉H₃₀N₂O₆ | - |

| Santa Cruz Biotechnology | sc-230909 | - | 502.56 | C₂₉H₃₀N₂O₆ | For research use only.[3] |

| Biosynth | FF48603 | Min. 98 Area-% | 502.56 | C₂₉H₃₀N₂O₆ | - |

Experimental Protocols for Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in peptide synthesis. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Assessment

Objective: To determine the chemical purity of this compound and to resolve and quantify the D- and L-enantiomers.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase (CSP) column is essential for enantiomeric separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are effective for resolving Fmoc-amino acid enantiomers.

-

Mobile Phase: A typical mobile phase for reversed-phase HPLC consists of a mixture of acetonitrile (B52724) and water with an acidic additive like 0.1% trifluoroacetic acid (TFA). The exact ratio may need to be optimized for the specific column used.

-

Flow Rate: A flow rate of 1 mL/min is commonly used.

-

Detection: UV detection at 254 nm is suitable for monitoring the Fmoc group.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent like isopropanol (B130326) to a concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the sample and analyze the chromatogram. The retention times for the D- and L-enantiomers will differ, allowing for their quantification. Purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for Fmoc-protected amino acids.

-

¹H NMR Analysis: The proton NMR spectrum will show characteristic peaks for the fluorenyl, phenyl, Boc, and amino acid backbone protons. Key signals to identify include the aromatic protons of the Fmoc and phenyl groups, the methylene (B1212753) and methine protons of the fluorenyl group, the tert-butyl protons of the Boc group, and the α- and β-protons of the phenylalanine backbone.

-

¹³C NMR Analysis: The carbon NMR spectrum will provide complementary structural information, showing distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, at a low concentration.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of the compound. For this compound (C₂₉H₃₀N₂O₆), the expected monoisotopic mass is approximately 502.21 g/mol . Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.

Application in Targeting Dipeptidyl Peptidase IV (DPP-4)

This compound is a valuable building block for the synthesis of peptide-based inhibitors of dipeptidyl peptidase IV (DPP-4). DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes.[4][5][6]

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP-4 is a cell-surface enzyme that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][7] These hormones are released after a meal and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[4][5] By degrading GLP-1 and GIP, DPP-4 reduces their insulinotropic effects.[5]

The following diagram illustrates the role of DPP-4 in this pathway and the effect of its inhibition.

Experimental Workflow for Peptide Synthesis and Inhibitor Screening

The synthesis of a peptide-based DPP-4 inhibitor using this compound typically follows the solid-phase peptide synthesis (SPPS) workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. scbt.com [scbt.com]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis | MDPI [mdpi.com]

- 7. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

The Enduring Relevance of the Boc Protecting Group in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group, a foundational tool in the art of peptide synthesis, continues to hold significant relevance in both academic research and the pharmaceutical industry. Despite the rise of alternative strategies, the unique chemical properties and well-established protocols associated with Boc chemistry offer distinct advantages, particularly in the synthesis of complex, lengthy, or hydrophobic peptides. This in-depth technical guide provides a comprehensive overview of the Boc protecting group's role, its chemical underpinnings, detailed experimental procedures, and its application in the development of peptide-based therapeutics.

The Chemistry of the Boc Protecting Group

The Boc group is an acid-labile protecting group utilized to temporarily block the Nα-amino function of an amino acid.[1] This prevents undesirable side reactions during the formation of peptide bonds. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS) employs the Boc group for temporary Nα-protection, while benzyl-based groups are used for the semi-permanent protection of amino acid side chains.[1][2]

Mechanism of Boc Protection

The introduction of the Boc group onto the amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking a carbonyl carbon of di-tert-butyl dicarbonate (B1257347) (Boc anhydride), a common Boc-donating reagent. This reaction is often facilitated by a base.[1][3]

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process.[1] Strong acids, most commonly trifluoroacetic acid (TFA), are used to cleave the carbamate (B1207046) bond.[4] The mechanism involves the protonation of the carbonyl oxygen, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to release the free amine.[5][6]

A potential side reaction during deprotection is the alkylation of nucleophilic amino acid residues, such as methionine or tryptophan, by the tert-butyl cation.[5][7] To prevent this, scavengers like thioanisole, cresol, or dithiothreitol (B142953) (DTT) are often added to the deprotection solution to trap the reactive cation.[7][8]

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy is a cornerstone of SPPS.[2] The synthesis is carried out on a solid support, typically a polystyrene resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[2]

A typical Boc-SPPS cycle involves the following steps:

-

Deprotection: Removal of the N-terminal Boc group with an acid (e.g., TFA).

-

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base (e.g., diisopropylethylamine, DIEA) to liberate the free amine.[9]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Advantages and Disadvantages of the Boc Strategy

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained popularity due to its milder deprotection conditions, the Boc strategy offers several advantages in specific scenarios.[1][10]

Advantages:

-

Reduced Aggregation: The repeated acidic deprotection steps in Boc-SPPS protonate the N-terminus of the growing peptide chain, which can disrupt the formation of secondary structures and reduce aggregation, a common problem in the synthesis of long or hydrophobic peptides.[11]

-

Higher Crude Purity for Hydrophobic Peptides: For certain hydrophobic sequences, the Boc strategy can yield higher crude purity and overall yields compared to the Fmoc strategy.

-

Orthogonality: The Boc group is orthogonal to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), allowing for selective deprotection in complex synthetic schemes.[5]

Disadvantages:

-

Harsh Deprotection Conditions: The use of strong acids like TFA for Boc deprotection can lead to the degradation of sensitive amino acid residues.[12]

-

Hazardous Reagents: The final cleavage of the peptide from the resin and removal of side-chain protecting groups in the Boc/Bzl strategy often requires the use of hazardous reagents like hydrofluoric acid (HF), which necessitates specialized equipment and handling procedures.[9][13]

-

Side Reactions: The formation of the tert-butyl cation during deprotection can lead to unwanted side reactions if not properly scavenged.[7]

Data Presentation: Comparative Overview

Direct quantitative comparison of Boc and Fmoc strategies is challenging as yields and purity are highly sequence-dependent. However, the following tables provide illustrative data collated from various sources to offer a general comparison of the two methods and the efficiency of common coupling reagents used in Boc-SPPS.

Table 1: Illustrative Comparison of Boc vs. Fmoc SPPS

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | References |

| Nα-Deprotection | 25-50% TFA in DCM | 20-50% Piperidine in DMF | [12][14] |

| Final Cleavage | HF, TFMSA (strong acid) | 95% TFA (moderate acid) | [8][14] |

| Typical Crude Purity | Generally high, especially for hydrophobic peptides. | High, but can be lower for aggregation-prone sequences. | [5] |

| Typical Overall Yield | Can be lower for very long peptides due to harsh conditions. | Generally high for routine synthesis. | [15] |

| Compatibility | Good for base-sensitive protecting groups. | Good for acid-sensitive protecting groups. | [5] |

Disclaimer: The data in this table are illustrative and compiled from various sources. Actual yields and purities are highly dependent on the specific peptide sequence, synthesis scale, and experimental conditions.

Table 2: Common Coupling Reagents in Boc-SPPS

| Coupling Reagent | Description | Typical Efficiency | References |

| DCC/HOBt | Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole. A classic and cost-effective carbodiimide-based method. | Good, but can lead to insoluble urea (B33335) byproduct. | [13][16] |

| HBTU/HATU | Benzotriazole-based uronium/aminium salts. Highly efficient and fast-acting. | Very High | [1][16] |

| DIC/HOBt | Diisopropylcarbodiimide/1-Hydroxybenzotriazole. Similar to DCC but the urea byproduct is more soluble. | High | [17] |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate. A phosphonium (B103445) salt-based reagent. | High | [18] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. A highly reactive and safer uronium salt. | Very High | [16][17] |

Experimental Protocols

The following are detailed protocols for key steps in Boc-SPPS.

Resin Loading: Attachment of the First Amino Acid (Merrifield Resin)

-

Swell 1 g of Merrifield resin (chloromethylated polystyrene) in 10 mL of dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

In a separate flask, dissolve 2-3 equivalents of the first Boc-protected amino acid in a minimal amount of DMF.

-

Add 1.5 equivalents of cesium carbonate (Cs₂CO₃) to the amino acid solution and stir at room temperature for 4-6 hours to form the cesium salt.

-

Filter the cesium salt solution to remove any undissolved solids.

-

Drain the DMF from the swollen resin and add the cesium salt solution.

-

Heat the reaction mixture at 50-60°C for 12-24 hours with gentle agitation.

-

Allow the resin to cool to room temperature. Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and finally with dichloromethane (B109758) (DCM) (3 x 10 mL).

-

Dry the resin under vacuum. The substitution level can be determined using methods such as the picric acid test or by cleaving the amino acid from a small sample of resin.

Standard Boc-SPPS Cycle

1. Deprotection: a. Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes. b. Drain the DCM and add a solution of 50% TFA in DCM (v/v) containing 0.5% dithiothreitol (DTT) as a scavenger. c. Agitate the mixture for 5 minutes, drain the solution, and add a fresh portion of the deprotection solution. d. Continue agitation for an additional 20-25 minutes.[19] e. Drain the deprotection solution and wash the resin with DCM (3 x 10 mL) and isopropanol (B130326) (IPA) (2 x 10 mL).[19]

2. Neutralization: a. Wash the resin with DCM (2 x 10 mL). b. Add a solution of 10% DIEA in DCM (v/v) and agitate for 2 minutes. c. Drain the neutralization solution and repeat the process once more. d. Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess base.[9]

3. Coupling (using HBTU): a. In a separate vessel, dissolve 3-4 equivalents of the next Boc-protected amino acid and 3-4 equivalents of HBTU in a minimal amount of DMF. b. Add 6-8 equivalents of DIEA to the solution to activate the amino acid. c. Immediately add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using the ninhydrin (B49086) (Kaiser) test. e. Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Final Cleavage from the Resin (HF Cleavage)

Caution: Anhydrous hydrogen fluoride (B91410) (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus by trained personnel.

-

Place the dried peptide-resin (approximately 1 g) in the reaction vessel of the HF apparatus.

-

Add a scavenger cocktail (e.g., 1 mL of p-cresol (B1678582) and 1 mL of p-thiocresol).

-

Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.

-

Carefully condense approximately 10 mL of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Slowly remove the HF under a stream of nitrogen gas, followed by evaporation under high vacuum.

-

Wash the resulting residue with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration or centrifugation and dry it under vacuum.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Development

Boc-SPPS plays a crucial role in the discovery and development of peptide-based therapeutics.[5][7] The ability to synthesize custom peptides allows researchers to explore structure-activity relationships, optimize lead compounds, and produce material for preclinical and clinical studies.[1]

The general workflow for peptide drug development involving peptide synthesis is outlined below:

An example of a commercially successful peptide drug synthesized using a strategy that can employ Boc-protected amino acids is Enfuvirtide, an HIV fusion inhibitor. The synthesis of such complex peptides often involves a combination of solid-phase and solution-phase techniques, where Boc-protected fragments can be synthesized and then ligated.

Conclusion

The tert-butyloxycarbonyl protecting group remains a powerful and indispensable tool in the field of peptide synthesis. Its robust chemistry, well-established protocols, and particular advantages in the synthesis of challenging peptide sequences ensure its continued use in both academic and industrial settings. While the Fmoc strategy has become the more dominant approach for routine peptide synthesis, a thorough understanding of Boc chemistry is essential for any researcher or professional involved in the design, synthesis, and development of peptide-based molecules. The choice between the Boc and Fmoc strategies should be made on a case-by-case basis, taking into account the specific characteristics of the target peptide and the synthetic goals.

References

- 1. Peptide Synthesis & Manufacturing: Step-by-Step Guide to API Production [piramalpharmasolutions.com]

- 2. benchchem.com [benchchem.com]

- 3. Insights on the Role of Peptide Synthesis Based Drugs | Blog [aurigeneservices.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. asymchem.com [asymchem.com]

- 6. researchgate.net [researchgate.net]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. csbio.com [csbio.com]

- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 10. biomatik.com [biomatik.com]

- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 12. bachem.com [bachem.com]

- 13. biotage.com [biotage.com]

- 14. bachem.com [bachem.com]

- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bachem.com [bachem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Phe(4-NHBoc)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate conformational properties. Fmoc-D-Phe(4-NHBoc)-OH is a valuable building block for solid-phase peptide synthesis (SPPS). The D-configuration of the alpha-carbon provides resistance to enzymatic degradation by proteases, while the 4-amino functional group on the phenyl ring, temporarily protected by a tert-butyloxycarbonyl (Boc) group, offers a site for further modification or can act as a crucial pharmacophore.

This document provides a detailed protocol for the use of this compound in a standard Fmoc/tBu SPPS workflow. The key to this process is the orthogonal protection strategy: the base-labile Fmoc group for Nα-protection allows for iterative peptide chain elongation, while the acid-labile Boc group on the side chain remains intact until the final cleavage step.[1]

Principle of the Method

The synthesis follows the standard Fmoc-SPPS procedure established by Merrifield and further developed for Fmoc chemistry.[1][2] The peptide is assembled stepwise on an insoluble resin support. Each cycle consists of two main steps:

-

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1][3]

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.[3]

The side-chain Boc group of this compound is stable to the basic conditions of Fmoc deprotection but is cleaved simultaneously with other acid-labile side-chain protecting groups and the resin linker during the final acidolysis step, typically with trifluoroacetic acid (TFA).[1][4]

Experimental Protocols

This protocol describes a standard procedure for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

3.1. Materials and Reagents

-

Resin: Rink Amide MBHA resin (for C-terminal amide) or Wang resin (for C-terminal acid), 100-200 mesh, ~0.5 mmol/g loading.

-

Amino Acids: Fmoc-protected amino acids, including this compound.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5][6]

-

Cleavage Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water (H₂O).

-

Other: Diethyl ether (cold), Acetonitrile (ACN, HPLC grade), HPLC purification system.

3.2. Resin Preparation and Swelling

-

Place the resin (e.g., 200 mg for 0.1 mmol scale) in a fritted reaction vessel.

-

Add DMF (5 mL) and allow the resin to swell for at least 1 hour with gentle agitation.

-

Drain the DMF.

3.3. Initial Fmoc Deprotection (for pre-loaded resins)

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.

-

Agitate for 3 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[3]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

3.4. Standard SPPS Cycle for Amino Acid Coupling

This cycle is repeated for each amino acid in the sequence, including this compound.

-

Amino Acid Activation:

-

In a separate vial, dissolve the Fmoc-amino acid (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in a minimal amount of DMF (~2 mL).

-

Add DIEA (8 eq., 0.8 mmol) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes.[7]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[3]

-

-

Monitoring the Coupling:

-

Perform a qualitative ninhydrin (B49086) (Kaiser) test on a few beads of resin. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove excess reagents and byproducts.

-

-

Fmoc Deprotection:

-

Perform the Fmoc deprotection as described in section 3.3 to prepare the N-terminus for the next coupling cycle.

-

3.5. Final Cleavage and Deprotection

-

After the final amino acid has been coupled and its Nα-Fmoc group removed, wash the peptide-resin with DMF (3x), DCM (5x), and Methanol (3x).

-

Dry the resin under high vacuum for at least 4 hours.

-

Prepare a cleavage cocktail. The composition depends on the peptide sequence (see Table 2). For most peptides, Reagent R is recommended.[4]

-

Add the cleavage cocktail (~5 mL for 0.1 mmol of resin) to the dry peptide-resin.[4]

-

Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[3]

-

Filter the solution to separate the resin beads and collect the filtrate into a centrifuge tube containing cold diethyl ether (~40 mL).

-

A white precipitate (the crude peptide) should form. Place the tube in a freezer for 30 minutes to maximize precipitation.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

3.6. Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., LC-MS).

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Data Presentation

Table 1: Reagent Quantities for a Standard Coupling Cycle (0.1 mmol scale)

| Reagent | Equivalents (relative to resin loading) | Amount (0.1 mmol scale) | Purpose |

| Fmoc-Amino Acid | 4 eq. | 0.4 mmol | Building block for peptide chain elongation |

| HBTU / HATU | 3.9 eq. | 0.39 mmol | Carboxyl group activation/coupling reagent[5] |

| DIEA | 8 eq. | 0.8 mmol | Activation base and neutralization |

| 20% Piperidine in DMF | - | 2 x 5 mL | Nα-Fmoc group removal[1] |

Table 2: Common TFA-Based Cleavage Cocktails

| Reagent Cocktail | Composition (v/v/v) | Scavengers | Use Case |

| Reagent R | TFA / TIS / H₂O / EDT (90:5:3:2) | TIS, H₂O, EDT | General purpose, highly recommended for peptides containing Trp, Met, Cys, Arg.[4] |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Multiple | Strong cocktail for difficult-to-remove protecting groups like Pmc/Mtr on Arginine. |

| Standard | TFA / TIS / H₂O (95:2.5:2.5) | TIS, H₂O | Suitable for simple peptides without sensitive residues (Trp, Cys, Met).[3] |

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane (cation scavenger); EDT: 1,2-Ethanedithiol (scavenger for Trt groups).

Visualizations

5.1. SPPS Workflow Diagram

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

5.2. Orthogonal Deprotection Strategy Diagram

Caption: Orthogonal removal of Fmoc and Boc protecting groups during SPPS.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Coupling of Fmoc-D-Phe(4-NHBoc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-NHBoc)-OH is a valuable non-canonical amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) to introduce a D-amino acid with a protected primary amine on the phenyl ring. The D-configuration imparts resistance to enzymatic degradation, enhancing peptide stability in vivo. The Boc-protected amine provides a versatile functional handle for post-synthetic modifications, such as labeling with fluorophores or conjugation to other molecules. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences.

The structure of this compound presents moderate steric hindrance due to the bulky Fmoc and Boc protecting groups. Therefore, optimized coupling strategies are crucial to ensure high coupling efficiency and minimize deletion sequences.

Key Considerations for Successful Coupling

Several factors must be considered to achieve optimal coupling of this compound:

-

Choice of Coupling Reagent: Due to potential steric hindrance, standard carbodiimide (B86325) reagents like DCC or DIC alone may result in incomplete coupling. More potent uronium or phosphonium-based reagents such as HATU, HCTU, or PyBOP are recommended to achieve high coupling yields.

-

Activation Method: Proper activation of the carboxylic acid is critical. Pre-activation of the Fmoc-amino acid with the coupling reagent and a base is a common and effective strategy.

-

Reaction Time: Extended coupling times may be necessary to drive the reaction to completion. Monitoring the reaction is essential to determine the optimal duration.

-

Monitoring the Coupling Reaction: Qualitative tests, such as the Kaiser test, are invaluable for assessing the completeness of the coupling reaction by detecting the presence of unreacted primary amines on the resin.

-

Double Coupling and Capping: In cases of incomplete coupling, a second coupling step (double coupling) can be performed. If unreacted amines persist, capping with an agent like acetic anhydride (B1165640) is recommended to prevent the formation of deletion peptide impurities.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of incorporating this compound. The following table summarizes the expected performance of common coupling reagents based on their known efficacy with sterically hindered amino acids. The presented yields and purities are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

| Coupling Reagent | Reagent Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Estimated Yield (%) | Estimated Purity (%) | Key Advantages & Disadvantages |

| HATU/DIPEA | 1 : 0.95 : 2 | 60 - 120 | > 98 | > 95 | Advantages: High reactivity, low racemization, effective for hindered couplings. Disadvantages: Higher cost. |

| HCTU/DIPEA | 1 : 0.95 : 2 | 60 - 120 | > 97 | > 93 | Advantages: Very reactive, cost-effective alternative to HATU. Disadvantages: Slightly higher potential for side reactions compared to HATU. |

| PyBOP/DIPEA | 1 : 1 : 2 | 90 - 180 | > 95 | > 90 | Advantages: Good performance for hindered couplings. Disadvantages: Can be less efficient than HATU/HCTU for very difficult sequences. |

| DIC/HOBt | 1 : 1 : 1 | 120 - 240 | 85 - 95 | > 85 | Advantages: Cost-effective. Disadvantages: Slower reaction rates, may lead to incomplete coupling for hindered amino acids. |

Experimental Protocols

The following protocols provide a general framework for the manual coupling of this compound in SPPS. These can be adapted for automated peptide synthesizers.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for achieving high coupling efficiency.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Piperidine (B6355638), 20% in DMF

-

Kaiser test kit reagents

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the activation solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 60-120 minutes.

-

-

Monitoring the Coupling:

-

Take a small sample of resin beads and wash them thoroughly with DMF.

-

Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue beads) indicates the presence of unreacted amines.

-

-

Post-Coupling Wash:

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

-

(Optional) Double Coupling:

-

If the Kaiser test is positive, repeat steps 3-6.

-

-

(Optional) Capping:

-

If the Kaiser test remains positive after double coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O, 0.5 M DIPEA) for 30 minutes.

-

Wash the resin thoroughly with DMF.

-

Protocol 2: Cost-Effective Coupling using DIC/HOBt

This protocol is a more economical option but may require longer reaction times and careful monitoring.

Materials:

-

Fmoc-deprotected peptide-resin

-